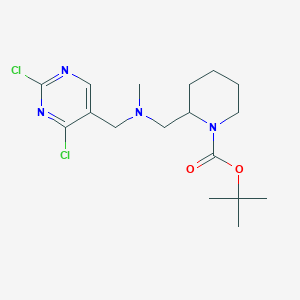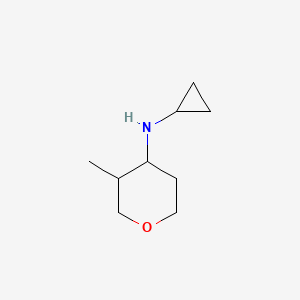
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, featuring an amino group, a chloro substituent, and a hydroxy group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-chlorophenol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The amino and hydroxy groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Nitro derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, modulating their activity. The chloro substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the amino and chloro substituents, making it less reactive in electrophilic aromatic substitution reactions.
4-Hydroxyacetophenone: Has a hydroxy group at the para position, leading to different reactivity and applications.
2-Bromo-1-(4-isobutylphenyl)ethanone:
Uniqueness
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is unique due to the presence of both electron-donating (amino and hydroxy) and electron-withdrawing (chloro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-(3-amino-5-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 |
Clé InChI |
WTNJTMBAHPDKQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)






